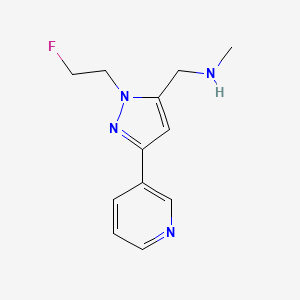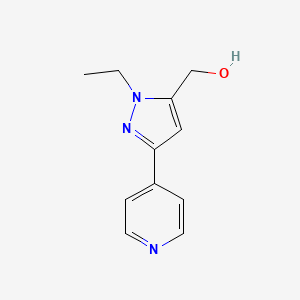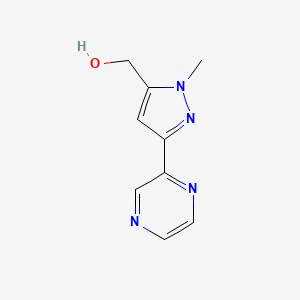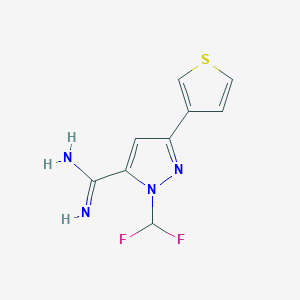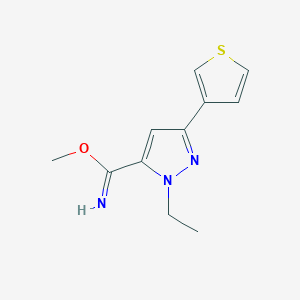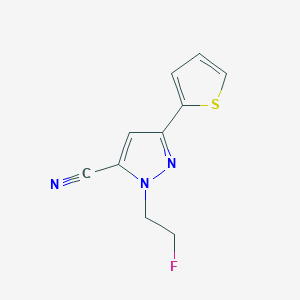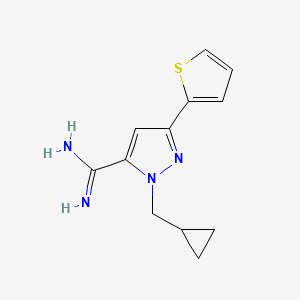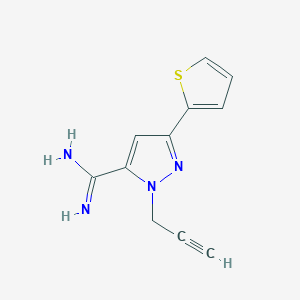
2-(4-Ethoxyindolin-1-yl)propanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2-(4-Ethoxyindolin-1-yl)propanoic acid is C13H17NO3. The molecular weight is 235.28 g/mol.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Novel substituted ethyl 2-(quinolin-4-yl)-propanoates, synthesized from 4-hydroxyquinolines, demonstrated potent antimicrobial activity against Helicobacter pylori (Khan et al., 2013).
Photodynamic Therapy
- Phthalocyanine Derivatives for Photodynamic Therapy: The study on 2-(morpholin-4-yl)ethoxy substituted phthalocyanines highlighted their potential as agents for photodynamic therapy in cancer treatment. They exhibited significant photosensitizing potential in vitro (Kucińska et al., 2015).
Synthesis of Benzodipyrrinones
- Synthesis of Benzodipyrrinones: A study demonstrated the synthesis of 2,3-Benzannelated dipyrrinone analogs, providing insights into their structural properties (Boiadjiev & Lightner, 2003).
Antimicrobial Activity of Quinolinones
- Antimicrobial Activity of Novel Quinolinones: This research explored the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, contributing to the understanding of these compounds' properties (Hassanin & Ibrahim, 2012).
Quality Control of Pharmaceutical Ingredients
- Quality Control of Active Pharmaceutical Ingredients: The paper discussed analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, which is crucial for ensuring the efficacy and safety of pharmaceutical products (Zubkov et al., 2016).
Thermo-solvatochromism of Zwitterionic Probes
- Thermo-solvatochromism Study: Investigated the thermo-solvatochromism of zwitterionic probes in aqueous alcohols, providing insight into solvation dynamics relevant to a wide range of chemical and biological processes (Tada, Silva, & Seoud, 2003).
Analgesic and Diuretic Properties
- Study on Analgesic and Diuretic Properties: This research presented a method for preparing a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and analyzed their analgesic and diuretic properties (Ukrainets et al., 2013).
Zukünftige Richtungen
Indole derivatives, which include 2-(4-Ethoxyindolin-1-yl)propanoic acid, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-(4-ethoxyindolin-1-yl)propanoic acid, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that 2-(4-Ethoxyindolin-1-yl)propanoic acid binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular receptors that 2-(4-Ethoxyindolin-1-yl)propanoic acid interacts with.
Pharmacokinetics
It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which are part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(4-Ethoxyindolin-1-yl)propanoic acid may have diverse molecular and cellular effects depending on the specific receptors it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethoxyindolin-1-yl)propanoic acid. For instance, the gut microbiome can metabolize dietary tryptophan, which is a precursor of indole, affecting the availability of indole derivatives . Other environmental factors, such as pH, temperature, and the presence of other substances, could also potentially influence the action of 2-(4-Ethoxyindolin-1-yl)propanoic acid.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-2,3-dihydroindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-12-6-4-5-11-10(12)7-8-14(11)9(2)13(15)16/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDTJPVJLIHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1CCN2C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyindolin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





